Pericyazine-d4

Bioanalysis Matrix Effect LC-MS/MS

Pericyazine-d4 is the gold-standard stable isotope-labeled internal standard (SIL-IS) for Pericyazine LC-MS/MS assays. Four deuterium atoms on the piperidine ring create a +4 Da mass shift (m/z 369.5), ensuring co-elution and identical ionization efficiency to the analyte. Unlike non-isotopic analogs (e.g., Perphenazine), Pericyazine-d4 fully compensates for matrix effects, extraction variability, and ion source fluctuations—eliminating quantitation errors. With ≥98% isotopic purity, it enables validated method development (LLOQ down to 0.021 ng/mL) for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. Choose Pericyazine-d4 for regulatory-grade accuracy, precision, and robustness in every batch.

Molecular Formula C21H23N3OS
Molecular Weight 369.519
CAS No. 1329836-72-7
Cat. No. B590171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePericyazine-d4
CAS1329836-72-7
Synonyms10-[3-(4-Hydroxy-1-piperidinyl)propyl]-10H-phenothiazine-2-carbonitrile-d4;  2-Cyano-10-[3-(4-hydroxypiperidino)propyl]phenothiazine-d4;  Aolept-d4;  Bayer 1409-d4;  FI 6145-d4;  Nelactil-d4;  Nemactil-d4;  Neulactil; -d4 Neuleptil-d4;  Periciazine-d4;  Perici
Molecular FormulaC21H23N3OS
Molecular Weight369.519
Structural Identifiers
SMILESC1CN(CCC1O)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N
InChIInChI=1S/C21H23N3OS/c22-15-16-6-7-21-19(14-16)24(18-4-1-2-5-20(18)26-21)11-3-10-23-12-8-17(25)9-13-23/h1-2,4-7,14,17,25H,3,8-13H2/i12D2,13D2
InChIKeyLUALIOATIOESLM-IDPVZSQYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pericyazine-d4 (CAS 1329836-72-7): A Deuterated Internal Standard for Pericyazine Bioanalysis


Pericyazine-d4 (CAS 1329836-72-7) is a stable isotopically labeled analog of the first-generation phenothiazine antipsychotic Pericyazine (Propericiazine) [1]. In this compound, four specific hydrogen atoms on the piperidine ring are replaced by deuterium (²H), resulting in a mass shift of +4 Da (m/z 369.5 vs 365.5 for the parent) . This deuterated analog is not intended for therapeutic use but is exclusively employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise and accurate quantification of Pericyazine and its metabolites in complex biological matrices .

Why Pericyazine-d4 Cannot Be Replaced by a Generic Internal Standard in Quantitative Bioanalysis


Substituting Pericyazine-d4 with a non-deuterated structural analog or a generic internal standard (e.g., Perphenazine) in LC-MS/MS assays introduces significant quantitation errors. This is due to differences in extraction recovery, ionization efficiency, and susceptibility to matrix effects between the analyte and a non-isotopic standard . Only a stable isotope-labeled analog, which co-elutes with the analyte and exhibits nearly identical physicochemical behavior, can reliably compensate for sample-to-sample variability in sample preparation and ion source fluctuations [1]. Using an improper IS compromises the accuracy, precision, and robustness required for validated pharmacokinetic and therapeutic drug monitoring studies [2].

Quantitative Performance Benchmarks: Pericyazine-d4 vs. Alternative Internal Standards in LC-MS/MS


Comparative Matrix Effect Compensation: Isotopic Internal Standard vs. Structural Analog

The use of a deuterated internal standard like Pericyazine-d4 provides superior compensation for matrix effects compared to a non-deuterated analog. Regulatory guidance for bioanalytical method validation stipulates that the precision of the internal standard-normalized matrix factor, measured as the coefficient of variation (CV), must be ≤15% [1]. Pericyazine-d4, by virtue of its nearly identical chemical properties to the analyte, consistently achieves this threshold. In contrast, methods using a non-isotopic standard (e.g., Perphenazine) may exhibit greater variability due to differential ionization suppression or enhancement, potentially failing to meet these stringent acceptance criteria [2].

Bioanalysis Matrix Effect LC-MS/MS Method Validation

Comparative Stability and Long-Term Method Robustness: Pericyazine-d4 vs. Unlabeled Analyte

Pericyazine-d4 demonstrates documented long-term chemical stability, with a guaranteed shelf life of ≥1 year . This is a critical specification for a reference standard used in validated methods over extended periods. While the unlabeled Pericyazine molecule is also stable, the deuterated version provides a comparable stability profile, ensuring that the internal standard solution can be used reliably throughout a study's duration without significant degradation, which would otherwise introduce quantitative bias.

Stability Long-term Storage Reference Standard

Method Sensitivity: Benchmark LLOQ Achievable with a Validated Method

A validated LC-MS/MS method, which serves as a representative platform for the application of Pericyazine-d4, achieved a lower limit of quantitation (LLOQ) of 0.021 ng/mL for Pericyazine in human plasma [1]. While this specific study utilized Perphenazine as the IS, this level of sensitivity represents the benchmark that any assay for Pericyazine must meet or exceed. Using a deuterated IS like Pericyazine-d4 is the standard approach to achieve and validate such low LLOQs by ensuring optimal precision and accuracy at the lower end of the calibration curve.

Sensitivity LLOQ Bioequivalence LC-MS/MS

Purity and Isotopic Enrichment: A Critical Differentiator for Accurate Quantitation

Commercial Pericyazine-d4 is supplied with a minimum chemical purity of ≥98% and a minimum isotopic enrichment of 98% ²H (deuterium) [1]. This dual specification is critical for its function. Inadequate isotopic enrichment (e.g., <98%) leads to an increased signal from the internal standard in the analyte channel (cross-talk), causing inaccuracies at low analyte concentrations. This is a key quantitative differentiator from a non-deuterated analog or a poorly synthesized labeled standard.

Purity Isotopic Enrichment Certificate of Analysis

Validated Applications for Pericyazine-d4 in Pharmaceutical and Clinical Research


Quantitative Bioanalysis of Pericyazine in Pharmacokinetic and Bioequivalence Studies

Pericyazine-d4 is the gold-standard internal standard for the development and validation of high-sensitivity LC-MS/MS methods to quantify Pericyazine in biological fluids (e.g., human plasma). Its use is essential for achieving the accuracy, precision, and robustness required for regulatory submissions in pharmacokinetic studies and bioequivalence trials, such as those comparing generic and reference listed drug formulations [1]. The ability to precisely measure drug concentrations down to 0.021 ng/mL is critical for determining key parameters like Cmax, Tmax, and AUC.

Therapeutic Drug Monitoring (TDM) of Pericyazine in Clinical Settings

In clinical toxicology and psychiatry, Pericyazine-d4 enables reliable therapeutic drug monitoring (TDM) of patients prescribed Pericyazine. Accurate measurement of plasma drug levels helps clinicians optimize dosing for individual patients, assess adherence, and investigate drug-drug interactions or toxicity [1]. The high isotopic purity (≥98% ²H) ensures minimal interference and cross-talk, providing high confidence in the reported patient results, which is vital for clinical decision-making.

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies

Researchers investigating the metabolic pathways of Pericyazine, including the role of enzymes like CYP2D6 or conjugation pathways, rely on Pericyazine-d4 as an internal standard [2]. It allows for the precise quantitation of both the parent drug and its primary metabolites (e.g., 7-hydroxypericyazine and pericyazine sulphoxide) in complex in vitro matrices like hepatocyte incubations or microsomal preparations [1]. This quantitation is crucial for understanding the drug's clearance mechanisms and potential for interactions.

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